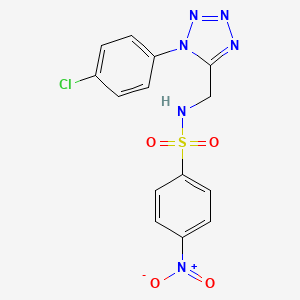

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a methylene-linked 4-nitrobenzenesulfonamide moiety. Its molecular formula is C₁₄H₁₀ClN₆O₄S, with a molecular weight of 417.78 g/mol.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O4S/c15-10-1-3-11(4-2-10)20-14(17-18-19-20)9-16-26(24,25)13-7-5-12(6-8-13)21(22)23/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPFIHFMGVGCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

Sulfonamide Formation: The nitrobenzenesulfonamide moiety is introduced by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.

Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Coupling: Reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used in the presence of bases like triethylamine.

Major Products

Reduction of Nitro Group: Produces an amine derivative.

Substitution on Chlorophenyl Group: Leads to various substituted phenyl derivatives.

Coupling Reactions: Forms new C-N or C-C bonds, expanding the molecular complexity.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide has demonstrated significant antibacterial and antifungal properties. Similar compounds have been shown to inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections .

2. Anticancer Potential

- The structural components of this compound may confer anticancer properties. Research indicates that compounds with tetrazole rings can interact with various cellular targets, leading to apoptosis in cancer cells .

3. Anti-inflammatory Effects

- Studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. The nitrobenzenesulfonamide moiety can interact with various proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Trends |

|---|---|---|

| Target Compound | Not Reported | Likely low (nitro/sulfonamide) |

| 5h (Sulfoximine) | 132–134 | Moderate (polar sulfoximine) |

| Losartan | 183–185 | High (due to carboxylate) |

IR and NMR Spectral Features

- Target Compound: IR: Expected strong ν(NO₂) at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric); ν(S=O) at 1170–1300 cm⁻¹ . ¹H NMR: Aromatic protons (4-chlorophenyl) at δ 7.4–7.6 ppm; methylene (CH₂) near δ 5.3–5.4 ppm (cf. , compound 8: δ 5.38 ppm for CH₂) .

N-((1-Adamantyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-Ethyl-S-Phenyl Sulfoximine (5h) :

- ¹H NMR : Adamantyl protons at δ 1.6–2.1 ppm ; ethyl group at δ 1.2–1.4 ppm .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Features

The compound features several notable structural components:

- Tetrazole Ring : Known for enhancing binding affinity to various biological targets.

- 4-Chlorophenyl Group : Contributes to the compound's chemical reactivity and potential pharmacological effects.

- 4-Nitrobenzenesulfonamide Moiety : Imparts additional biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the tetrazole ring via cyclization reactions.

- Introduction of the 4-chlorophenyl and 4-nitrobenzenesulfonamide groups through substitution reactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influenced by its unique structural features. Below are some key areas of activity:

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The tetrazole moiety is known for its anticancer potential. Compounds containing tetrazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease, which are crucial in various physiological processes .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiplasmodial Action : A study on 4-nitrobenzenesulfonamide chalcones revealed IC50 values ranging from 5.4 µg/mL to 22.0 µg/mL against Plasmodium falciparum, indicating promising antimalarial properties .

- Cytotoxicity Assays : In vitro assays showed that certain derivatives did not exhibit cytotoxic effects on host cells, suggesting a favorable safety profile for therapeutic applications .

- Docking Studies : Computational studies have indicated strong binding affinities with specific enzymes, providing insights into the mechanism of action for these compounds .

Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole ring, 4-chlorophenyl group | Antimicrobial, anticancer, enzyme inhibition |

| 4-Nitrobenzenesulfonamide Chalcones | Nitro group, sulfonamide | Antiplasmodial (IC50 5.4 µg/mL) |

| Indole Derivatives | Indole moiety | Anticancer, anti-inflammatory |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide?

- Methodology :

-

Multicomponent Reactions (MCRs) : Utilize tert-butyl isocyanide or similar reagents in azide-based cycloaddition reactions to construct the tetrazole core. For example, and describe synthesizing tetrazole derivatives via MCRs with yields of 39–49%, involving 4-chlorophenyl substituents.

-

Sulfonamide Coupling : Post-tetrazole formation, couple the methyl-tetrazole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis). Purification via column chromatography (SiO₂, EtOAc/hexane gradients) is typical, as seen in and .

-

Key Optimization : Adjust reaction stoichiometry (e.g., 2.0 mmol isocyanide) and temperature (room temp to 80°C) to improve yields .

- Table 1 : Synthesis Parameters for Analogous Compounds

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Resolve substituent patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for 4-chlorophenyl; sulfonamide protons at δ 2.5–3.5 ppm) .

- HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ calculated within ±0.5 ppm error, as in and ).

- TLC Monitoring : Use silica gel plates with 30% EtOAc/hexane (Rf ~0.2–0.4) to track reaction progress .

- Elemental Analysis : Validate purity (>95%) for publication-ready data .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Cellular Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) based on sulfonamide-tetrazole hybrids in and .

- Enzyme Binding Studies : Use fluorescence polarization or SPR to assess affinity for targets like carbonic anhydrase (common sulfonamide target).

- In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize targets (e.g., cannabinoid receptors, as tetrazoles mimic carboxylic acids) .

Advanced Questions

Q. How can computational tools like Multiwfn elucidate electronic properties influencing reactivity?

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen vs. tetrazole nitrogen). Use Multiwfn to calculate ESP surfaces ( ).

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., S–N bond strength in sulfonamide).

- Reactivity Predictions : Combine HOMO-LUMO gaps (from DFT calculations) with Fukui indices to predict sites for electrophilic substitution .

Q. How to resolve contradictions in synthetic yields reported for analogous tetrazole derivatives?

- Root Cause Analysis :

- Steric Effects : Bulky substituents (e.g., tert-butyl vs. adamantyl) reduce yields by hindering coupling ( vs. 13).

- Purification Challenges : Low yields (e.g., 39% in ) may stem from inseparable regioisomers ().

- Mitigation Strategies :

- Optimize solvent polarity (e.g., DMF for better solubility).

- Use preparative HPLC for challenging separations .

Q. Designing SAR studies: Which structural modifications enhance target affinity?

- Key Modifications :

- Tetrazole Substituents : Replace 4-chlorophenyl with 3,4-difluorophenyl () to modulate lipophilicity and hydrogen bonding.

- Sulfonamide Tail : Introduce electron-withdrawing groups (e.g., nitro vs. methoxy) to alter electronic effects on binding ( vs. 13).

- Experimental Workflow :

- Synthesize derivatives with systematic substitutions.

- Test in dose-response assays (e.g., IC50 determination) against target enzymes.

- Correlate structural features (ClogP, polar surface area) with activity using QSAR models .

Table 2 : Biological Activity of Structural Analogs

| Compound | Assay Type | Activity (IC50) | Reference |

|---|---|---|---|

| Tetrazole-sulfonamide hybrids | COX-2 Inhibition | 1.2–5.8 µM | |

| Tetrazole-carboxamide derivatives | Anticancer (MCF-7) | 8.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.